REACTION_CXSMILES
|
[NH2:1][N:2]1[C:10]2[C:5](=[C:6]([O:11]C)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.[N+](C1C=CC=CC=1)([O-])=O.COC1C=CC=C2C=1C=CN=N2.Br>Cl>[OH:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][N:1]=[N:2]2
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Name
|
|
Quantity
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0.78 g
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Type
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reactant
|
Smiles
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NN1C=CC2=C(C=CC=C12)OC
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Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
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Name
|
|
Quantity
|
180 mL
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Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
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COC1=C2C=CN=NC2=CC=C1
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Name
|
|
Quantity
|
35 mL
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Type
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reactant
|
Smiles
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Br
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 76 h
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Duration
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76 h
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Type
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TEMPERATURE
|
Details
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cooled
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Type
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CUSTOM
|
Details
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partitioned between 10% aqueous NaOH (50 mL) and dichloromethane (3×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried (Na2SO4)
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Type
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CUSTOM
|
Details
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evaporated in vacuo
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Type
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CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
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was purified by chromatography on silica with 5-100% ether in hexane gradient elution
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Type
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TEMPERATURE
|
Details
|
the resulting solution heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue dissolved in water (10 mL)
|
Type
|
ADDITION
|
Details
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Aqueous ammonia (d=0.880) was added until pH 6
|
Type
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CUSTOM
|
Details
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was obtained
|
Type
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FILTRATION
|
Details
|
The precipitated solid was collected by filtration
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Type
|
CUSTOM
|
Details
|
purified by charcoal-methanol treatment
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=CN=NC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |